

# Application Notes & Protocols for Intravenous Administration of IMM-01 in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific preclinical protocols for the intravenous administration of **IMM-01** are not publicly available. The following protocol is a representative guide based on standard preclinical practices for intravenous administration of biologics in rodent models and available information on **IMM-01** from clinical studies. Researchers should adapt this protocol based on their specific experimental design, institutional guidelines (IACUC), and any further information that becomes available.

## Introduction

**IMM-01** is a recombinant human signal regulatory protein  $\alpha$  (SIRP $\alpha$ )-IgG1 fusion protein that targets the CD47-SIRP $\alpha$  checkpoint.[1][2][3] By blocking the interaction between CD47 on tumor cells and SIRP $\alpha$  on macrophages, **IMM-01** enhances the phagocytosis of tumor cells and stimulates anti-tumor T-cell responses.[1][4][5][6] Preclinical studies have demonstrated its anti-tumor activity, and it has shown a favorable safety profile in clinical trials, notably with a low incidence of anemia, a common side effect of CD47-targeting agents.[2][3][7] This document provides a detailed, representative protocol for the intravenous administration of **IMM-01** in preclinical animal models, along with its mechanism of action.

## **Mechanism of Action**

**IMM-01** functions by disrupting the "don't eat me" signal provided by CD47 on cancer cells to SIRP $\alpha$  on macrophages. This blockade promotes the phagocytosis of tumor cells by



macrophages. The Fc portion of the **IMM-01** fusion protein can further engage Fc receptors on macrophages, enhancing this phagocytic activity. Activated macrophages can then act as antigen-presenting cells, processing and presenting tumor antigens to T-cells, thereby bridging the innate and adaptive immune responses to exert a dual anti-tumor effect.[1][4][8]



Click to download full resolution via product page



Caption: **IMM-01** Signaling Pathway.

# **Quantitative Data**

Specific quantitative data from preclinical intravenous administration of **IMM-01** is not readily available in the public domain. The following table summarizes dosing information from human clinical trials, which can inform dose-range finding studies in preclinical models.

| Parameter                         | Value                       | Clinical Context                                                                                                   | Source           |
|-----------------------------------|-----------------------------|--------------------------------------------------------------------------------------------------------------------|------------------|
| Dose Escalation<br>Range (Human)  | 0.003 mg/kg to 2.0<br>mg/kg | Phase I and Phase Ib/II studies in patients with relapsed/refractory lymphoma and advanced solid tumors.[1][9][10] | [1][9][10]       |
| Recommended Phase II Dose (Human) | 2.0 mg/kg                   | In combination with tislelizumab.[2][3][9]                                                                         | [2][3][9]        |
| Administration Frequency (Human)  | Weekly                      | Intravenous infusion.<br>[1][2][3][9][10]                                                                          | [1][2][3][9][10] |
| Terminal Half-life<br>(Human)     | 53.8 to 73.3 hours          | Observed in a Phase I study.[1]                                                                                    | [1]              |

# Experimental Protocol: Intravenous Administration in a Mouse Tumor Model

This protocol describes the intravenous (IV) administration of **IMM-01** via the tail vein in a mouse xenograft or syngeneic tumor model.

# **Materials**

- IMM-01 (lyophilized powder or stock solution)
- Sterile, pyrogen-free vehicle (e.g., 0.9% saline, PBS)



- Mouse strain appropriate for the tumor model (e.g., NOD/SCID for xenografts, C57BL/6 for syngeneic models)
- Tumor cells
- Anesthetic agents
- · Heating pad or heat lamp
- Mouse restrainer
- Sterile syringes (1 ml) and needles (27-30 gauge)
- 70% Isopropyl alcohol swabs
- Personal Protective Equipment (PPE)

# **Experimental Workflow**





Click to download full resolution via product page

Caption: Experimental Workflow for IV Administration.



## **Detailed Methodology**

## 4.3.1. Animal Model Preparation

- Tumor Cell Implantation: Implant tumor cells (e.g., subcutaneously or orthotopically) into the mice. Allow tumors to establish to a predetermined size (e.g., 100-200 mm³).
- Randomization: Randomize mice into treatment and control groups.

#### 4.3.2. Formulation of IMM-01

- Reconstitution: If **IMM-01** is in a lyophilized form, reconstitute it with the specified sterile diluent to create a stock solution.
- Dilution: On the day of administration, dilute the **IMM-01** stock solution with a sterile, pyrogen-free vehicle (e.g., 0.9% saline) to the final desired concentration for injection. For preclinical studies, solutions are preferred to ensure the compound is ready for absorption. [11] The maximum volume for a bolus tail vein injection in mice is typically 5 ml/kg.[12]

#### 4.3.3. Intravenous Administration Procedure

- Animal Preparation:
  - To facilitate injection, warm the mouse's tail to induce vasodilation of the lateral tail veins.
     This can be achieved by placing the mouse under a heat lamp or immersing the tail in warm water (30-35°C) for a short period.[13]
  - Secure the mouse in an appropriate restraining device.[13] Ensure the restrainer is the correct size to prevent injury.[13]
- Injection Site Preparation:
  - Swab the tail with a 70% isopropyl alcohol wipe to clean the injection site.
- · Injection:
  - Identify one of the lateral tail veins.



- Using a sterile syringe with a 27-30 gauge needle, insert the needle, bevel up, into the vein at a shallow angle.
- Slowly administer the IMM-01 solution as a bolus injection. The injection should proceed with minimal resistance. If significant resistance is felt, the needle may not be in the vein.
- If the compound is irritating, accidental injection outside the vein (extravasation) can cause tissue necrosis.[12] In such cases, it is recommended to dilute the compound in the surrounding tissue with sterile 0.9% saline.[12]

### Post-Injection:

- Carefully withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
- Return the mouse to its cage and monitor for any immediate adverse reactions.
- Continue to monitor the animals according to the approved IACUC protocol.[12]

### 4.3.4. Dosing and Schedule

- Dose Selection: Conduct a dose-range finding study. Based on human clinical data, a starting range for preclinical efficacy studies in mice might be between 0.1 mg/kg and 10 mg/kg, though this needs to be empirically determined.
- Dosing Schedule: A weekly administration schedule, as used in human trials, is a reasonable starting point for preclinical studies.[1][2][3][10]

## 4.4. Safety and Compliance

- All animal procedures must be performed in accordance with a protocol approved by the Institutional Animal Care and Use Committee (IACUC).
- Researchers must adhere to Good Laboratory Practices (GLP) for preclinical studies when required for regulatory submissions.[14]
- Appropriate PPE should be worn at all times.



## Conclusion

This document provides a comprehensive, though representative, protocol for the intravenous administration of **IMM-01** in preclinical research. Due to the lack of a specific, publicly available protocol, this guide is based on standard methodologies for IV administration of biologics in mice and the known characteristics of **IMM-01** from clinical data. Adherence to institutional guidelines and careful experimental design are paramount for obtaining reliable and reproducible results.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. The landscape overview of CD47-based immunotherapy for hematological malignancies -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of the CD47-SIRPα axis for cancer therapy: A systematic review and meta-analysis of emerging clinical data [frontiersin.org]
- 6. Inhibition of the CD47-SIRPα axis for cancer therapy: A systematic review and metaanalysis of emerging clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Phase Ib/II clinical study of IMM01 combined with PD-1 antibody in the treatment of relapsed and refractory malignant tumors completed the first patient enrollment and administration-宜明昂科英文 [cn.immuneonco.com]
- 9. ascopubs.org [ascopubs.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Preclinical Formulations: Insight, Strategies, and Practical Considerations PMC [pmc.ncbi.nlm.nih.gov]



- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) |
   Office of Research [bu.edu]
- 13. researchanimaltraining.com [researchanimaltraining.com]
- 14. Step 2: Preclinical Research | FDA [fda.gov]
- To cite this document: BenchChem. [Application Notes & Protocols for Intravenous Administration of IMM-01 in Preclinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608080#protocol-for-imm-01-intravenous-administration-in-preclinical-studies]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com